chemical and physical properties of 3-[2-(4-Methylphenyl)acetyl]benzonitrile
chemical and physical properties of 3-[2-(4-Methylphenyl)acetyl]benzonitrile
An in-depth technical analysis of 3-[2-(4-Methylphenyl)acetyl]benzonitrile requires a rigorous understanding of its bifunctional nature. As a highly specialized deoxybenzoin derivative, this molecule serves as a critical intermediate in advanced organic synthesis and medicinal chemistry.
The following whitepaper deconstructs its physicochemical profile, mechanistic reactivity, and validated synthetic methodologies.
Structural and Physicochemical Profiling
The molecule 3-[2-(4-Methylphenyl)acetyl]benzonitrile (CAS: 465514-72-1) is characterized by a central ethanone (acetyl) linker bridging a p-tolyl group and a 3-cyanophenyl ring[1]. This structural arrangement creates a highly conjugated system with distinct electronic environments.
Table 1: Quantitative Physicochemical Properties
| Property | Value | Mechanistic/Structural Rationale |
| Chemical Name | 3-[2-(4-Methylphenyl)acetyl]benzonitrile | Standard IUPAC nomenclature[2]. |
| CAS Number | 465514-72-1 | Unique registry identifier[1]. |
| Molecular Formula | C₁₆H₁₃NO | Derived from the biaryl-ketone core[2]. |
| Molecular Weight | 235.286 g/mol | Confirmed via exact mass calculations[2]. |
| Physical State | Crystalline Solid | Driven by the rigid aromatic system and strong intermolecular dipole-dipole interactions from the cyano group (μ ≈ 3.9 D). |
| Solubility Profile | Soluble in DCM, THF, DMF; Insoluble in H₂O | High lipophilicity (estimated LogP ~3.5) and a complete lack of hydrogen-bond donors render it hydrophobic, yet highly miscible in aprotic organic solvents[3]. |
| SMILES | CC1=CC=C(CC(=O)C2=CC=CC(=C2)C#N)C=C1 | Topological string representation[2]. |
Chemical Reactivity and Mechanistic Pathways
The synthetic utility of 3-[2-(4-Methylphenyl)acetyl]benzonitrile stems from its three orthogonal reactivity centers. Understanding the electronic cross-talk between these groups is essential for chemoselective derivatization.
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Alpha-Methylene Carbon (C-H Acidity): Flanked by the electron-withdrawing carbonyl group and the mildly electron-donating p-tolyl ring, the protons on the CH₂ group are highly acidic (estimated pKa ~15–17). This allows for facile enolization under basic conditions, priming the molecule for electrophilic functionalization (e.g., alkylation, Knoevenagel condensations).
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Ketone Carbonyl (C=O): The carbonyl carbon is highly electrophilic and susceptible to nucleophilic attack. It can be selectively reduced to a secondary alcohol using mild hydrides (e.g., NaBH₄) or condensed with hydrazines to yield complex pyrazole heterocycles.
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Nitrile Group (-C≡N): Acting as a strong electron-withdrawing group via both inductive and resonance effects, the cyano group deactivates the attached benzene ring. However, it serves as a versatile handle itself, capable of being hydrolyzed to an amide/carboxylic acid or reduced to a primary amine.
Figure 1: Orthogonal reactivity pathways of 3-[2-(4-Methylphenyl)acetyl]benzonitrile.
Advanced Synthetic Methodologies
To construct the core scaffold of 3-[2-(4-Methylphenyl)acetyl]benzonitrile, two primary transition-metal-catalyzed disconnections are viable.
Route A: Palladium-Catalyzed α-Arylation of Ketones (Recommended)
The Buchwald-Hartwig α-arylation provides a highly efficient, atom-economical route by coupling 3-acetylbenzonitrile with 4-bromotoluene[4]. Mechanistic Causality: The reaction proceeds via the formation of a palladium enolate[5]. A critical parameter here is the choice of base. Standard strong bases like NaOtBu can induce unwanted nucleophilic addition to the cyano group. Therefore, a milder base such as Cs₂CO₃, paired with a bulky, electron-rich phosphine ligand (e.g., XPhos), is required to accelerate the transmetalation and reductive elimination steps while preserving the nitrile functionality[5].
Route B: Negishi Cross-Coupling
An alternative disconnection involves the Negishi coupling of 3-cyanobenzoyl chloride with (4-methylbenzyl)zinc chloride[6]. Mechanistic Causality: Organozinc reagents are highly chemoselective and exhibit excellent tolerance for sensitive functional groups like nitriles[6]. The Pd(0) catalyst rapidly inserts into the highly reactive acyl chloride (oxidative addition), followed by transmetalation with the benzylic zinc reagent to yield the target ketone[3].
Figure 2: Mechanistic pathway of the Palladium-catalyzed α-arylation synthesis.
Experimental Protocols: Self-Validating Systems
The following protocol details the Palladium-Catalyzed α-Arylation (Route A), designed with built-in validation checkpoints to ensure reproducibility.
Step-by-Step Methodology:
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Catalyst & Reagent Preparation: In an oven-dried Schlenk flask under an argon atmosphere, charge 3-acetylbenzonitrile (1.0 equiv), 4-bromotoluene (1.1 equiv), Pd(OAc)₂ (5 mol%), XPhos (10 mol%), and anhydrous Cs₂CO₃ (2.0 equiv).
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Solvent Addition & Degassing: Add anhydrous 1,4-dioxane to achieve a 0.2 M concentration. Subject the mixture to three freeze-pump-thaw cycles. Causality: Dissolved oxygen rapidly oxidizes the active Pd(0) species to inactive Pd(II) complexes, halting the catalytic cycle. Degassing is non-negotiable for high yields.
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Reaction Execution: Heat the sealed flask to 80 °C with vigorous stirring for 12 hours. Validation Checkpoint: Monitor the reaction via LC-MS. The reaction is complete when the starting ketone mass (m/z 146) is fully consumed, and the product mass (m/z 236) dominates the chromatogram.
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Workup & Catalyst Quenching: Cool the mixture to room temperature. Dilute with ethyl acetate and filter through a tightly packed pad of Celite. Causality: This step removes the precipitated palladium black and insoluble inorganic salts (CsBr, unreacted Cs₂CO₃), preventing emulsion formation during subsequent aqueous washes.
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Purification: Concentrate the filtrate in vacuo. Purify the crude residue via flash column chromatography using a gradient of Hexanes/Ethyl Acetate to yield the pure crystalline product.
Analytical Characterization Standards
To confirm the structural integrity and purity of the synthesized 3-[2-(4-Methylphenyl)acetyl]benzonitrile, the following spectroscopic benchmarks must be met:
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¹H NMR (400 MHz, CDCl₃):
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A sharp singlet at ~4.2 ppm integrating for 2H (characteristic of the highly deshielded alpha-methylene protons).
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A singlet at ~2.3 ppm integrating for 3H (aromatic methyl group).
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Multiplets in the 7.1–8.0 ppm range integrating for the 8 aromatic protons across both rings.
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Infrared Spectroscopy (ATR-IR):
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A distinct, sharp absorption band at ~2230 cm⁻¹ , confirming the intact nitrile (-C≡N) stretch.
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A strong band at ~1690 cm⁻¹ , corresponding to the conjugated ketone (C=O) stretch.
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Mass Spectrometry (ESI-LC/MS): An [M+H]⁺ peak at m/z 236.1 , confirming the exact molecular weight[2].
Handling, Safety, and Storage
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Storage Conditions: The compound should be stored in a cool, dry, well-ventilated environment, protected from light and moisture. Keep containers tightly sealed under an inert atmosphere (nitrogen or argon) to prevent slow oxidative degradation of the benzylic position.
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Chemical Safety: As a nitrile-containing compound, it must be kept strictly away from strong aqueous acids. While aryl nitriles are generally stable, extreme acidic hydrolysis can theoretically liberate toxic hydrogen cyanide (HCN) gas[1]. Standard PPE (nitrile gloves, lab coat, safety goggles) and fume hood handling are mandatory.
References
- Title: 3-[2-(4-METHYLPHENYL)
- Title: 3-[2-(4-METHYLPHENYL)
- Source: organic-chemistry.
- Source: nih.
- Source: organic-chemistry.
- Source: benchchem.
Sources
- 1. nextsds.com [nextsds.com]
- 2. 3-[2-(4-METHYLPHENYL)ACETYL]BENZONITRILE | CAS 465514-72-1 [matrix-fine-chemicals.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Palladium-catalyzed alpha-Arylation of Esters, Ketones, Amides and Imides [organic-chemistry.org]
- 5. Palladium-catalyzed alpha-arylation of carbonyl compounds and nitriles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Negishi Coupling [organic-chemistry.org]
